Wee 1/Chk1 Inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Wee 1/Chk1 Inhibitor is a class of molecules that target the Wee 1 and Chk1 kinases, which are crucial regulators of the cell cycle and DNA damage response pathways. These inhibitors have garnered significant attention in cancer research due to their potential to enhance the efficacy of existing chemotherapeutic agents by disrupting the cell cycle checkpoints that cancer cells rely on for survival .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

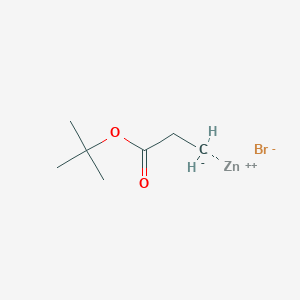

The synthesis of Wee 1/Chk1 Inhibitors typically involves multi-step organic synthesis. One common synthetic route includes the formation of a pyrrolo[3,4-c]carbazole core, followed by functionalization to introduce various substituents that enhance the inhibitory activity . Reaction conditions often involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and cyclization reactions under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of Wee 1/Chk1 Inhibitors involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, use of high-throughput screening for intermediates, and implementation of robust purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Wee 1/Chk1 Inhibitors undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce double bonds or carbonyl groups.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions are typically functionalized pyrrolo[3,4-c]carbazole derivatives with various substituents that enhance their inhibitory activity against Wee 1 and Chk1 kinases .

Aplicaciones Científicas De Investigación

Wee 1/Chk1 Inhibitors have a wide range of scientific research applications:

Chemistry: Used as tools to study cell cycle regulation and DNA damage response pathways.

Biology: Employed in research to understand the mechanisms of cell cycle checkpoints and their role in cancer progression.

Mecanismo De Acción

Wee 1/Chk1 Inhibitors exert their effects by targeting the Wee 1 and Chk1 kinases, which are key regulators of the G2/M checkpoint in the cell cycle. By inhibiting these kinases, the compounds prevent the activation of the checkpoint, leading to premature entry into mitosis and subsequent cell death. This mechanism is particularly effective in cancer cells, which often rely on these checkpoints to survive DNA damage induced by chemotherapy .

Comparación Con Compuestos Similares

Similar Compounds

ATR Inhibitors: Target the ATR kinase, another key regulator of the DNA damage response.

ATM Inhibitors: Inhibit the ATM kinase, which is involved in the detection and repair of DNA double-strand breaks.

CDK Inhibitors: Target cyclin-dependent kinases, which are crucial for cell cycle progression.

Uniqueness

Wee 1/Chk1 Inhibitors are unique in their dual targeting of both Wee 1 and Chk1 kinases, providing a synergistic effect that enhances their efficacy in disrupting cell cycle checkpoints. This dual inhibition is particularly advantageous in cancer therapy, as it increases the likelihood of inducing cell death in cancer cells that rely on these checkpoints for survival .

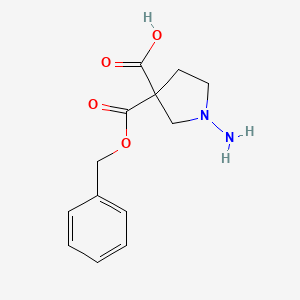

Propiedades

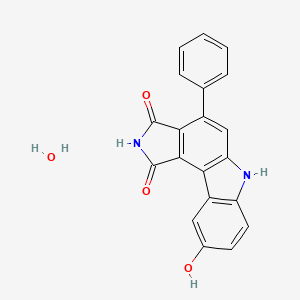

Fórmula molecular |

C20H14N2O4 |

|---|---|

Peso molecular |

346.3 g/mol |

Nombre IUPAC |

9-hydroxy-4-phenyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione;hydrate |

InChI |

InChI=1S/C20H12N2O3.H2O/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24;/h1-9,21,23H,(H,22,24,25);1H2 |

Clave InChI |

BYBJRPZQCMIOPE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate](/img/structure/B15123924.png)

![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)

![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)

![1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15123984.png)

![Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B15123989.png)

![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B15124004.png)